molecular formula C10H8N2 B014897 2,3'-Bipyridine CAS No. 581-50-0

2,3'-Bipyridine

Cat. No.: B014897
CAS No.: 581-50-0
M. Wt: 156.18 g/mol
InChI Key: VEKIYFGCEAJDDT-UHFFFAOYSA-N
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Description

Isonicoteine is a synthetic derivative of nicotine that binds to nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of learning, memory, and the cardiovascular system . Isonicoteine activates these receptors, resulting in the release of neurotransmitters.

Scientific Research Applications

Isonicoteine has been extensively used in scientific research to study the effects of nicotine. Research has shown that isonicoteine can improve alertness, cognitive performance, sleep, and wound healing, as well as decrease anxiety and inflammation . It is also used in studies related to the regulation of learning, memory, and the cardiovascular system.

Mechanism of Action

Target of Action

Isonicoteine is a synthetic derivative of nicotine . Its primary targets are nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are involved in many processes, including the regulation of learning, memory, and the cardiovascular system .

Mode of Action

Isonicoteine interacts with its targets, the nAChRs, acting as an agonist . This means it binds to these receptors and activates them . The activation of these receptors results in the release of neurotransmitters . It’s also worth noting that nicotine, from which isonicoteine is derived, binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways .

Biochemical Pathways

The activation of nAChRs by isonicoteine affects several biochemical pathways. For instance, nicotine, a related compound, has been reported to influence mitochondrial function . Observed effects of nicotine exposure on the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy are discussed

Pharmacokinetics

Nicotine is known to be metabolized primarily in the liver, and its metabolites are excreted in urine . More research is needed to determine the specific ADME properties of isonicoteine.

Result of Action

The activation of nAChRs by isonicoteine can lead to various molecular and cellular effects. For instance, nicotine, a related compound, is known to induce neoangiogenesis, cell division, and proliferation . It affects both neural and non-neural cells through specific pathways downstream of nAChRs

Action Environment

Environmental factors can influence the action, efficacy, and stability of isonicoteine. For instance, the presence of other substances, such as other drugs or environmental toxins, could potentially interact with isonicoteine and alter its effects. Additionally, factors such as the individual’s genetic makeup, overall health status, and lifestyle habits (such as diet and exercise) could also influence how isonicoteine acts in the body .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Isonicoteine interacts with nicotinic acetylcholine receptors . These receptors are proteins that play a crucial role in transmitting signals in the nervous system. The interaction of Isonicoteine with these receptors results in the release of neurotransmitters .

Cellular Effects

Isonicoteine has been shown to have effects on various types of cells. For instance, it has been reported to exert a suppressive effect on the production of inflammatory mediators in human oral epithelial cells . It also influences cell function by activating nicotinic acetylcholine receptors, which can lead to the release of neurotransmitters .

Molecular Mechanism

The molecular mechanism of Isonicoteine involves its binding to nicotinic acetylcholine receptors . This binding activates these receptors, leading to the release of neurotransmitters.

Temporal Effects in Laboratory Settings

It is known that the effects of nicotine, from which Isonicoteine is derived, can change over time

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Isonicoteine in animal models. Studies on nicotine, the parent compound of Isonicoteine, have provided guidelines for experiments intended to extrapolate to human tobacco exposure through cigarette smoking or nicotine replacement therapies .

Metabolic Pathways

The metabolic pathways of Isonicoteine are not well-studied. It is known that nicotine, the parent compound of Isonicoteine, is involved in several metabolic pathways. In tobacco, nicotine and related pyridine alkaloids are produced in the roots and accumulate mainly in the leaves .

Transport and Distribution

It is known that nicotine, the parent compound of Isonicoteine, is transported and distributed within cells and tissues .

Subcellular Localization

It is known that nicotine, the parent compound of Isonicoteine, can aggregate in distinct patterns within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicoteine is synthesized through a series of chemical reactions involving nicotine as the starting material. The preparation includes extraction yield, mass spectrometric detection, and inhibitory activities . The synthetic route typically involves the formation of isonicoteine from nicotine through a series of oxidation and substitution reactions.

Industrial Production Methods: Industrial production of isonicoteine involves large-scale chemical synthesis using automated solid-phase extraction and polarity-switching tandem mass spectrometry techniques . These methods ensure high throughput and efficient production of isonicoteine with high purity.

Chemical Reactions Analysis

Types of Reactions: Isonicoteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving isonicoteine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields.

Major Products: The major products formed from these reactions include various derivatives of isonicoteine, which are used in different scientific research applications.

Comparison with Similar Compounds

  • Nicotinic acid
  • Picolinic acid
  • Isonicotinic acid

Comparison: Isonicoteine is unique in its ability to bind to nicotinic acetylcholine receptors and activate them, resulting in the release of neurotransmitters. This property distinguishes it from other similar compounds like nicotinic acid and picolinic acid, which do not have the same receptor-binding capabilities .

Properties

IUPAC Name

2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIYFGCEAJDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206823
Record name 2,3'-Bipyridine
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.0012 [mmHg]
Record name 2,3'-Bipyridine
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CAS No.

581-50-0
Record name 2,3′-Bipyridine
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Record name 2,3'-Bipyridine
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Record name 2,3'-Bipyridine
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Record name 2,3'-bipyridine
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Record name 2,3'-BIPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of quantifying minor tobacco alkaloids like isonicoteine in tobacco products?

A1: Quantifying minor alkaloids like isonicoteine is crucial because these compounds can act as precursors to carcinogenic substances. Specifically, isonicoteine is known to be a precursor to tobacco-specific N'-nitrosamines, which are potent carcinogens. [] Understanding the levels of these precursors in different tobacco products is vital for assessing their potential health risks.

Q2: Which analytical techniques are effective for analyzing isonicoteine and other tobacco alkaloids in real-world samples?

A2: Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been successfully employed for quantifying isonicoteine along with other minor tobacco alkaloids (nornicotine, myosmine, anabasine, and anatabine) in various tobacco samples, including cigarette filler and different tobacco species. [] This method offers high sensitivity and selectivity, making it suitable for analyzing complex tobacco matrices.

Q3: Beyond GC-MS/MS, are there other analytical methods for simultaneously determining isonicoteine with other tobacco-related compounds?

A3: Yes, ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC–ESI-MS/MS) has been explored for simultaneously quantifying various tobacco constituents. This method allows for the determination of tobacco alkaloids (including isonicoteine), tobacco-specific nitrosamines, and solanesol in consumer products. []

Q4: What are the typical concentration ranges of isonicoteine found in common cigarette brands?

A4: Analysis of the filler from 50 popular cigarette brands revealed that isonicoteine levels ranged from 23.4 to 45.5 μg/g. [] This data provides a baseline for understanding typical isonicoteine exposure from cigarette smoking.

Q5: Are there natural sources of isonicoteine beyond Nicotiana species (tobacco)?

A5: Yes, research has identified isonicoteine as one of the alkaloids present in Anabasis aphylla L., a plant not belonging to the Nicotiana genus. This finding highlights the potential for isonicoteine presence in a wider variety of plant species. []

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